molecular formula C14H12O5 B12722644 2,3-Dihydro-7,9-dimethoxycyclopenta(c)(1)benzopyran-1,4-dione CAS No. 1150-37-4

2,3-Dihydro-7,9-dimethoxycyclopenta(c)(1)benzopyran-1,4-dione

Cat. No.: B12722644
CAS No.: 1150-37-4
M. Wt: 260.24 g/mol
InChI Key: JXDKCTHGAOIBAD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-7,9-dimethoxycyclopenta©(1)benzopyran-1,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 7,9-dimethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with suitable reagents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-7,9-dimethoxycyclopenta©(1)benzopyran-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2,3-Dihydro-7,9-dimethoxycyclopenta©(1)benzopyran-1,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-7,9-dimethoxycyclopenta©(1)benzopyran-1,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7,9-Dimethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: Shares a similar core structure but differs in functional groups.

    2,3-Dihydropyran: Another related compound with a different ring structure.

Uniqueness

2,3-Dihydro-7,9-dimethoxycyclopenta©(1)benzopyran-1,4-dione is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

1150-37-4

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

7,9-dimethoxy-2,3-dihydrocyclopenta[c]chromene-1,4-dione

InChI

InChI=1S/C14H12O5/c1-17-7-5-10(18-2)13-11(6-7)19-14(16)8-3-4-9(15)12(8)13/h5-6H,3-4H2,1-2H3

InChI Key

JXDKCTHGAOIBAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C3=C(CCC3=O)C(=O)O2

Origin of Product

United States

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